Amoxicillin and clavulanic acid
Description
Historical Context of Scientific Development and Synergy Concept
By the 1960s and 1970s, the efficacy of many established antibacterial agents was being compromised by the rise of antibiotic resistance. nih.gov A primary mechanism for this resistance was the production of β-lactamase enzymes by bacteria, which could inactivate penicillin-type antibiotics. nih.govnih.gov Amoxicillin (B794), a semi-synthetic penicillin with good oral absorption and a broad spectrum of activity, was introduced during this period. nih.govsci-hub.st However, its effectiveness was threatened by these β-lactamase-producing bacteria. nih.gov
The breakthrough came in 1972 with the identification of clavulanic acid, a potent β-lactamase inhibitor produced by the bacterium Streptococcus clavuligerus. nih.govsci-hub.st Researchers recognized the potential of combining clavulanic acid with a β-lactam antibiotic. This approach is a prime example of pharmaceutical synergy, a phenomenon where the combined effect of two drugs is greater than the sum of their individual effects. chemxpert.comdroracle.ai In this combination, clavulanic acid itself has little to no antibacterial activity but works to protect amoxicillin from degradation. www.nhs.uk Amoxicillin was selected as the ideal partner due to its favorable properties, leading to the development and launch of the combination drug, known as co-amoxiclav, in the United Kingdom in 1981. nih.govsci-hub.st
Historical Development Timeline
| Decade | Key Scientific Development | Significance |
|---|---|---|
| 1960s-1970s | Emergence of bacterial resistance to penicillins via β-lactamase production. nih.gov | Created a need for new strategies to combat resistant infections. |
| 1970s | Introduction of amoxicillin, a broad-spectrum penicillin. nih.gov | Provided a new, effective antibiotic, but one that was still vulnerable to resistance. |
| 1972 | Discovery of clavulanic acid from Streptococcus clavuligerus. nih.gov | Identified a potent inhibitor of the bacterial resistance enzyme β-lactamase. |
| 1981 | Launch of the amoxicillin/clavulanate combination (Augmentin®) in the UK. nih.govnih.gov | Marked the successful clinical application of the synergy concept to overcome resistance. |
| 1984 | Amoxicillin/clavulanic acid approved for medical use in the United States. wikipedia.org | Expanded the availability of the combination agent to a major global market. |
Rationale for Dual-Component Design in Antimicrobial Strategy
The core rationale for combining amoxicillin with clavulanic acid is to overcome a specific and widespread bacterial defense mechanism. quora.com Many bacteria have acquired the ability to produce enzymes called beta-lactamases. quora.com These enzymes target and destroy the beta-lactam ring, a crucial structural component of penicillin-class antibiotics like amoxicillin, rendering them ineffective. quora.com
Clavulanic acid is designed to counteract this defense. It functions as a "suicide inhibitor." quora.com Structurally, it resembles a beta-lactam molecule, which allows it to bind irreversibly to the beta-lactamase enzyme. quora.com This binding action deactivates the enzyme, preventing it from destroying amoxicillin. www.nhs.ukmedlineplus.gov By inhibiting the beta-lactamase enzymes, clavulanic acid essentially acts as a shield, allowing amoxicillin to perform its function of inhibiting bacterial cell wall synthesis, which ultimately leads to bacterial cell death. laphil.commedicalnewstoday.com
This dual-component strategy significantly broadens the spectrum of amoxicillin's activity. chemxpert.comnih.gov It becomes effective against many beta-lactamase-producing bacteria that would otherwise be resistant to amoxicillin alone. chemxpert.com Research has demonstrated this synergistic effect; one study on 132 β-lactamase producing Haemophilus isolates found inhibitory synergy between amoxicillin and clavulanic acid in 131 of the cases. nih.gov This synergy resulted in a significant decrease in the minimum inhibitory concentration (MIC90) of amoxicillin, from ≥32.0 mg/l to 2.0 mg/l. nih.gov
Impact of Clavulanic Acid on Amoxicillin Efficacy
| Organism Type | Amoxicillin Alone | Amoxicillin + Clavulanic Acid | Reason for Difference |
|---|---|---|---|
| Non-β-lactamase producing bacteria | Effective | Effective | The bacterial defense mechanism is absent, so amoxicillin works on its own. |
| β-lactamase producing bacteria | Ineffective | Effective | Clavulanic acid inhibits β-lactamase, protecting amoxicillin from degradation and restoring its activity. www.nhs.uk |
Classification within Antimicrobial Agents
The combination of this compound belongs to a specific class of antimicrobial agents based on the roles of its individual components.
Amoxicillin : This is classified as a penicillin-like antibiotic. medlineplus.gov More specifically, it is an aminopenicillin, which falls under the broader category of β-lactam antibiotics. wikipedia.orgquora.com This classification is due to the presence of the characteristic β-lactam ring in its molecular structure, which is essential for its antibacterial activity. quora.com
Clavulanic Acid : This component is classified as a β-lactamase inhibitor. wikipedia.orgmedlineplus.gov Although it contains a β-lactam ring, it has very weak intrinsic antibacterial activity and is not used as an antibiotic on its own. chemxpert.com Its primary role is to inhibit the function of β-lactamase enzymes. quora.com
Amoxicillin/Clavulanic Acid Combination : As a whole, the drug is classified as a combination product of a penicillin-class antibacterial and a β-lactamase inhibitor. wikipedia.orglaphil.com It is often referred to as a "potentiated penicillin" or simply as part of the penicillin class of antibiotics. medicalnewstoday.com The World Health Organization classifies this combination as critically important for human medicine. wikipedia.org
Structure
2D Structure
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t9-,10-,11+,14-;6-,7-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVHTELASVOWBE-AGNWQMPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74469-00-4 (Parent) | |
| Record name | Amoxicillin mixture with Clavulanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80872429 | |
| Record name | Amoksiclav | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79198-29-1 | |
| Record name | Amoxicillin-clavulanic acid mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79198-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxicillin mixture with Clavulanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amoksiclav | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Mechanisms of Antimicrobial Action
Amoxicillin's Molecular Mechanism of Action
Amoxicillin's bactericidal effect is a direct consequence of its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival. patsnap.compatsnap.com This process unfolds through a precise sequence of molecular interactions.
Interaction with Penicillin-Binding Proteins (PBPs)
Amoxicillin (B794), a member of the β-lactam class of antibiotics, functions by targeting and binding to penicillin-binding proteins (PBPs). patsnap.compharmacyfreak.comrcsb.org These proteins are enzymes, such as transpeptidases, located on the bacterial cell membrane that are critical for the final steps of peptidoglycan synthesis. patsnap.compatsnap.com The structural similarity between amoxicillin's β-lactam ring and the D-alanyl-D-alanine moiety of the peptidoglycan precursors allows it to fit into the active site of these enzymes. rcsb.orgsigmaaldrich.com This mimicry leads to the competitive inhibition of PBPs. drugbank.com
Inhibition of Peptidoglycan Transpeptidation
Once bound to the PBP active site, amoxicillin forms a stable, covalent acyl-enzyme complex. patsnap.comrcsb.orgbiomol.com This is achieved through the acylation of a crucial serine residue within the enzyme's active site. rcsb.orgbiomol.com This irreversible binding effectively inactivates the PBP, blocking its essential transpeptidase activity. pharmacyfreak.comrcsb.org The transpeptidation step is responsible for the cross-linking of adjacent peptidoglycan chains, a process that provides the bacterial cell wall with its necessary strength and rigidity. patsnap.compatsnap.com By inhibiting this cross-linking, amoxicillin halts the synthesis of a functional peptidoglycan layer. patsnap.compatsnap.com
Consequence on Bacterial Cell Wall Integrity and Lysis
The inhibition of peptidoglycan synthesis compromises the structural integrity of the bacterial cell wall. patsnap.com Without a properly formed and maintained cell wall, the bacterium cannot withstand the high internal osmotic pressure. pharmacyfreak.com This leads to a weakening of the cell wall, particularly during cell division when new wall material is required. pharmacyfreak.comresearchgate.net Ultimately, the compromised cell wall ruptures, causing the leakage of cellular contents and resulting in cell lysis and bacterial death. patsnap.comtaylorandfrancis.comnih.gov This mechanism of action classifies amoxicillin as a bactericidal agent. pharmacyfreak.comreactgroup.org
Clavulanic Acid's Mechanism of β-Lactamase Inhibition
While amoxicillin is effective on its own against susceptible bacteria, many have developed resistance by producing β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of antibiotics like amoxicillin, rendering them inactive. pharmacyfreak.comquora.com Clavulanic acid's primary role is to counteract this resistance mechanism. pharmacyfreak.comwikipedia.org
Irreversible Binding to β-Lactamases (Suicide Inhibition)
Clavulanic acid possesses negligible intrinsic antimicrobial activity. wikipedia.org Instead, it functions as a mechanism-based or "suicide" inhibitor of β-lactamase enzymes. wikipedia.orgwikipedia.orgtaylorandfrancis.com It binds to the active site of the β-lactamase in a competitive manner initially. taylorandfrancis.com The enzyme then proceeds with its catalytic mechanism as if clavulanic acid were a typical β-lactam substrate. However, this catalytic action transforms the clavulanic acid molecule into a highly reactive intermediate. wikipedia.orgwikipedia.org This intermediate then forms an irreversible, covalent bond with the enzyme, permanently inactivating it. wikipedia.orgwikipedia.orgtaylorandfrancis.com This process is termed suicide inhibition because the enzyme essentially brings about its own inactivation by attempting to hydrolyze the inhibitor. wikipedia.orggenscript.com
Molecular Basis of Active Site Serine Acylation
Similar to the interaction between amoxicillin and PBPs, the core of clavulanic acid's mechanism involves the acylation of a serine residue in the active site of the β-lactamase. wikipedia.orgwikipedia.org Clavulanic acid, containing a β-lactam ring, binds to the enzyme's active site. taylorandfrancis.commdpi.com The catalytic serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a covalent acyl-enzyme intermediate. researchgate.netox.ac.uknih.gov In contrast to the hydrolysis of a typical antibiotic, this clavulanate-derived intermediate is unstable and undergoes further chemical rearrangements. wikipedia.orgresearchgate.net This restructuring creates a more reactive species that can attack another amino acid residue within the active site, leading to a cross-linked, irreversibly inactivated enzyme. wikipedia.orgslideshare.net By sacrificing itself to permanently disable the β-lactamase, clavulanic acid protects amoxicillin from degradation, allowing it to exert its antibacterial effect. wikipedia.orgtaylorandfrancis.com
Synergistic Biochemical Effects of the Combination
The true power of this combination therapy lies in the synergistic relationship between amoxicillin and clavulanic acid, a partnership that significantly enhances the antimicrobial efficacy beyond what either agent could achieve alone.
Many clinically important bacteria have acquired resistance to amoxicillin through the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring of amoxicillin, rendering it inactive before it can reach its target—the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. By irreversibly inactivating these β-lactamases, clavulanic acid effectively neutralizes the primary resistance mechanism of these bacteria. nih.govnih.govidsociety.org This allows amoxicillin to remain intact and carry out its bactericidal function.
The restoration of amoxicillin's efficacy is evident in the significant reduction of its Minimum Inhibitory Concentration (MIC) when combined with clavulanic acid. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables illustrate the synergistic effect of this compound against various β-lactamase-producing bacterial strains.
**Table 1: Synergistic Effect of this compound on the MICs against β-Lactamase-Producing *Staphylococcus aureus***
| Antibiotic | MIC Range (μg/mL) |
| Amoxicillin | 32 - >128 |
| Amoxicillin/Clavulanic Acid | 1 - 16 |
| Data sourced from multiple in vitro studies. nih.govnih.gov |
Table 2: Synergistic Effect of this compound on the MICs against β-Lactamase-Producing Escherichia coli
| β-Lactamase Type | Amoxicillin MIC (μg/mL) | Amoxicillin/Clavulanic Acid MIC (μg/mL) |
| TEM-1 | >128 | 8 - 16 |
| SHV-1 | >128 | 8 - 16 |
| Data represents typical MIC values and can vary between specific isolates. nih.govresearchgate.netnih.gov |
Table 3: Synergistic Effect of this compound on the MICs against β-Lactamase-Producing Klebsiella pneumoniae
| Antibiotic | MIC Range (μg/mL) |
| Amoxicillin | >256 |
| Amoxicillin/Clavulanic Acid | 8 - 32 |
| Data sourced from multiple in vitro studies. nih.govoup.com |
The molecular synergy of this compound not only restores but also broadens the spectrum of amoxicillin's activity. nih.govnih.gov Many bacterial species that are intrinsically resistant to amoxicillin due to β-lactamase production become susceptible when clavulanic acid is present. Clavulanic acid is a potent inhibitor of many clinically significant plasmid-mediated β-lactamases, including the widespread TEM and SHV types, which are commonly found in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. nih.gov It is also effective against the chromosomally mediated β-lactamases of some species.
However, it is important to note that clavulanic acid does not inhibit all β-lactamases. For instance, its activity against some OXA-type β-lactamases and AmpC cephalosporinases can be variable. researchgate.netnih.gov Nevertheless, by neutralizing a wide array of common β-lactamases, the combination of this compound extends its reach to cover a broader range of pathogens. This includes many strains of:
Staphylococcus aureus (methicillin-susceptible strains)
Haemophilus influenzae
Moraxella catarrhalis
Escherichia coli
Klebsiella pneumoniae
Proteus mirabilis
Anaerobic bacteria such as Bacteroides fragilis nih.govnih.gov
This expanded spectrum at the molecular level is a direct consequence of clavulanic acid's ability to overcome the specific enzymatic defenses of these microorganisms, thereby allowing amoxicillin to effectively target and disrupt their cell wall synthesis.
Molecular and Enzymatic Mechanisms of Bacterial Resistance to the Combination
β-Lactamase-Mediated Resistance Pathways
The primary mechanism of resistance to amoxicillin (B794) involves the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. osti.gov While clavulanic acid is designed to inhibit many of these enzymes, several resistance pathways have emerged that circumvent this inhibition.
Classification and Diversity of β-Lactamases (Ambler Classes A, B, C, D)
β-Lactamases are a diverse group of enzymes, with over 890 unique variants identified. nih.gov The most widely accepted classification system, proposed by Ambler, categorizes these enzymes into four molecular classes (A, B, C, and D) based on their amino acid sequences. oup.comjscimedcentral.com
Class A: These are serine β-lactamases and represent the most common type. drugbank.com This class includes the prevalent TEM and SHV enzymes, as well as the extended-spectrum β-lactamases (ESBLs) like CTX-M. streck.comyoutube.com TEM-1 is the most frequently encountered β-lactamase in Gram-negative bacteria, responsible for up to 90% of ampicillin (B1664943) resistance in E. coli. wikipedia.org SHV-1 is commonly found in K. pneumoniae and accounts for up to 20% of plasmid-mediated ampicillin resistance. youtube.com
Class B: These are metallo-β-lactamases (MBLs) that require zinc ions for their activity. researchgate.netmsdmanuals.com MBLs exhibit a broad spectrum of activity, hydrolyzing penicillins, cephalosporins, and carbapenems. researchgate.net Importantly, they are not inhibited by clavulanic acid. microbenotes.com
Class C: These are cephalosporinases, often chromosomally encoded (AmpC), that can be induced or constitutively overexpressed. nih.gov While they are typically inhibited by clavulanic acid, hyperproduction can lead to resistance. elsevier.es
Class D: These are oxacillinases (OXA) that can hydrolyze oxacillin and cloxacillin. wikipedia.org Some variants within this class are poorly inhibited by clavulanic acid. wikipedia.org
| Ambler Class | Active Site | Key Characteristics | Examples | Inhibition by Clavulanic Acid |
|---|---|---|---|---|
| A | Serine | Most common class, includes ESBLs. | TEM, SHV, CTX-M streck.comyoutube.com | Generally susceptible, but resistance can develop. oup.com |
| B | Zinc ions (Metallo-β-lactamase) | Broad-spectrum activity, including carbapenems. | NDM, VIM, IMP streck.commsdmanuals.com | Not inhibited. microbenotes.com |
| C | Serine | Primarily cephalosporinases, often inducible. | AmpC streck.com | Generally susceptible, but hyperproduction can confer resistance. elsevier.es |
| D | Serine | Oxacillinases. | OXA streck.com | Variable, some are poorly inhibited. wikipedia.org |
Hydrolysis of the β-Lactam Ring by Specific Enzymes
The fundamental mechanism of β-lactamase action is the hydrolysis of the four-atom β-lactam ring present in all β-lactam antibiotics. wikipedia.org This process effectively deactivates the antibiotic molecule, preventing it from binding to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. mdpi.com
The hydrolysis mechanism differs between the serine-based β-lactamases (Classes A, C, and D) and the metallo-β-lactamases (Class B).
Serine β-Lactamases: These enzymes utilize a serine residue in their active site to form a covalent acyl-enzyme intermediate with the β-lactam antibiotic. wikipedia.org This intermediate is then hydrolyzed, releasing the inactivated antibiotic and regenerating the active enzyme. wikipedia.org The process involves a general base-catalyzed nucleophilic attack on the carbonyl carbon of the β-lactam ring by the serine hydroxyl group. osti.gov
Metallo-β-Lactamases: Class B enzymes use one or two zinc ions to activate a water molecule, which then acts as a nucleophile to attack the β-lactam ring and facilitate its opening. researchgate.net
Hyperproduction of β-Lactamases
Even when a β-lactamase is susceptible to clavulanic acid, bacteria can achieve resistance by significantly increasing the production of the enzyme. elsevier.es This hyperproduction can overwhelm the inhibitor, allowing a sufficient number of β-lactamase molecules to remain active and hydrolyze amoxicillin. This phenomenon is a significant mechanism of resistance to amoxicillin-clavulanic acid, particularly in E. coli. elsevier.es
The genetic basis for hyperproduction often involves mutations in regulatory genes that control the expression of β-lactamase genes. nih.gov For instance, mutations in the ampD gene can lead to the elevated production of AmpC β-lactamases. nih.govnih.gov In some cases, resistance is due to an increase in the copy number of the β-lactamase gene itself. researchgate.net
Inhibitor-Resistant β-Lactamases (IRTs) and Other Mutant Variants
A crucial mechanism of resistance to the amoxicillin-clavulanic acid combination is the emergence of inhibitor-resistant β-lactamases (IRTs). These are typically variants of Class A enzymes, most notably TEM, that have acquired specific amino acid substitutions, reducing their affinity for clavulanic acid. oup.com These mutations often occur at key positions within the active site of the enzyme. drugbank.com
Several amino acid substitutions have been identified in TEM enzymes that confer resistance to inhibitors:
S130G: This is a frequently observed mutation that confers high levels of resistance to amoxicillin-clavulanate. asm.org
K234R and S237G: These mutations also contribute to inhibitor resistance, although to a lesser extent than S130G. asm.orgnih.gov
These mutations allow the enzyme to maintain its ability to hydrolyze amoxicillin while being less susceptible to inhibition by clavulanic acid. oup.com
| Amino Acid Substitution | Effect on Inhibitor Susceptibility | Reference |
|---|---|---|
| S130G | Confers high-level resistance to amoxicillin-clavulanate. | asm.org |
| K234R | Contributes to reduced susceptibility to clavulanic acid. | asm.orgnih.gov |
| S237G | Contributes to inhibitor resistance. | asm.org |
Plasmid-Mediated Dissemination of β-Lactamase Genes
The rapid and widespread dissemination of β-lactamase genes is largely facilitated by their location on mobile genetic elements, particularly plasmids. tandfonline.com These plasmids can be transferred between bacteria of the same or different species through horizontal gene transfer (HGT), a process that includes conjugation, transformation, and transduction. nih.govnih.gov
This plasmid-mediated transfer allows for the rapid spread of resistance determinants throughout bacterial populations. oup.com Many of the clinically significant β-lactamases, including TEM, SHV, and CTX-M, are encoded on plasmids. nih.govfrontiersin.org The presence of these genes on plasmids that also carry resistance determinants for other classes of antibiotics can lead to the emergence of multidrug-resistant organisms. oup.com
Non-β-Lactamase Resistance Mechanisms (Molecular Focus)
In addition to β-lactamase-mediated pathways, bacteria can employ other molecular mechanisms to resist the effects of amoxicillin-clavulanic acid. These mechanisms often act synergistically with β-lactamase production.
One significant non-β-lactamase mechanism involves alterations in the bacterial outer membrane, which can reduce the permeability of the cell to antibiotics. In Gram-negative bacteria, porin channels are crucial for the influx of hydrophilic antibiotics like amoxicillin. idse.net Mutations that lead to a decrease in the number of porins or alter their structure can significantly reduce the intracellular concentration of the antibiotic, thereby contributing to resistance. nih.govresearchgate.net
Another important mechanism is the active efflux of the antibiotic from the bacterial cell. idse.net Efflux pumps are transmembrane proteins that can recognize and expel a wide range of substrates, including β-lactam antibiotics. nih.gov Overexpression of these pumps can prevent amoxicillin from reaching its target, the penicillin-binding proteins, in sufficient concentrations to be effective. researchgate.net The genes encoding these efflux pumps are often located on the bacterial chromosome. researchgate.net
Finally, modifications in the penicillin-binding proteins (PBPs), the ultimate target of β-lactam antibiotics, can also lead to resistance. While less common for amoxicillin, alterations in PBPs can reduce their affinity for the antibiotic, rendering it less effective. nih.govresearchgate.net
Alterations in Penicillin-Binding Proteins (PBPs) Affinity
One of the primary mechanisms of resistance to β-lactam antibiotics, including amoxicillin, involves structural modifications in penicillin-binding proteins (PBPs) that reduce their affinity for the drug. nih.govoup.com These alterations are typically the result of point mutations in the genes encoding these proteins. nih.gov Consequently, higher concentrations of the antibiotic are required to inhibit bacterial cell wall synthesis, leading to clinical resistance.
In Streptococcus pneumoniae, resistance to amoxicillin has been linked to specific alterations in several PBPs, notably PBP1a, PBP2x, and PBP2b. nih.govnih.gov Studies have shown that amino acid substitutions within or near the conserved active site motifs of these PBPs can significantly decrease their binding affinity for amoxicillin. nih.gov For instance, strains of S. pneumoniae exhibiting high-level amoxicillin resistance often possess multiple altered PBPs. nih.gov Research has identified unique changes in PBP2B, such as a 618 A-G substitution, as potentially key alterations associated with amoxicillin resistance in this bacterium. nih.gov
Similarly, in Helicobacter pylori, amoxicillin resistance is primarily attributed to mutations in the pbp1a gene, which encodes PBP1A. asm.org Research has demonstrated that specific amino acid substitutions, such as T558S, N562H, T593A, and G595S, in PBP1A can synergistically contribute to high-level amoxicillin resistance. asm.org These mutations are thought to induce functional modifications in the protein structure, thereby reducing its affinity for amoxicillin. asm.org
Table 1: Examples of PBP Alterations Conferring Amoxicillin Resistance
| Bacterium | Altered PBP | Example Amino Acid Substitution | Reference |
|---|---|---|---|
| Streptococcus pneumoniae | PBP2B | 618 A-G | nih.gov |
Efflux Pump Systems and Their Molecular Regulation
Efflux pumps are membrane-bound protein complexes that actively transport a wide array of substrates, including antibiotics, out of the bacterial cell. nih.govnih.govfrontiersin.org This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. nih.gov Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, the resistance-nodulation-division (RND) family, and the small multidrug resistance (SMR) family. nih.govscispace.com
In Gram-negative bacteria, RND-type efflux pumps are particularly significant in conferring resistance to β-lactam antibiotics. nih.gov These pumps, such as the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa, form a tripartite complex that spans the inner and outer bacterial membranes. nih.govnih.gov Overexpression of these efflux pumps can lead to clinically significant levels of resistance to amoxicillin-clavulanic acid.
The expression of efflux pump genes is tightly regulated at the transcriptional level by a network of local and global regulatory proteins. researchgate.net Local regulators, such as AcrR for the acrAB operon in E. coli, typically act as repressors, preventing excessive expression of the pump genes. researchgate.net Global regulatory proteins, such as MarA, SoxS, and Rob in E. coli, can upregulate the expression of multiple efflux pump genes in response to various environmental stressors, including the presence of antibiotics. researchgate.net This intricate regulatory network allows bacteria to fine-tune the expression of their efflux pumps to adapt to changing environmental conditions and antibiotic challenges.
Biofilm Formation and Associated Molecular Barriers
Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. mdpi.comliabjournal.com Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their planktonic (free-living) counterparts. nih.govnih.govasm.org This enhanced resistance is multifactorial and involves several molecular barriers.
The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier that can limit the penetration of antibiotics into the biofilm. mdpi.comnih.govsciencescholar.us This can prevent the antibiotic from reaching the bacterial cells in sufficient concentrations to be effective. Furthermore, enzymes such as β-lactamases can become entrapped within the EPS matrix, where they can degrade amoxicillin before it reaches its target PBPs. mdpi.com
The physiological heterogeneity within a biofilm also contributes to antibiotic resistance. Bacteria in the deeper layers of a biofilm may exist in a dormant or slow-growing state due to nutrient and oxygen limitation. asm.org As β-lactam antibiotics are most effective against actively dividing cells, these dormant "persister" cells are less susceptible to the bactericidal effects of amoxicillin. asm.org
Moreover, the close proximity of bacterial cells within a biofilm facilitates horizontal gene transfer, allowing for the rapid dissemination of antibiotic resistance genes throughout the community. mdpi.com
Molecular Evolution and Adaptation of Resistance to the Combination
The widespread use of amoxicillin-clavulanic acid has imposed strong selective pressure on bacterial populations, driving the evolution and adaptation of various resistance mechanisms. This has led to the emergence of specific resistance phenotypes and genotypes, often facilitated by the remarkable genetic plasticity of bacteria.
Emergence of Specific Resistance Phenotypes and Genotypes
A primary driver of resistance to amoxicillin-clavulanic acid is the production of β-lactamase enzymes. While clavulanic acid inhibits many common β-lactamases, certain bacterial strains have evolved mechanisms to overcome this inhibition. One such mechanism is the hyperproduction of β-lactamases, such as TEM-1, which can effectively sequester clavulanic acid, allowing for the degradation of amoxicillin. asm.orgasm.org
Another significant mechanism is the emergence of inhibitor-resistant β-lactamases (IRTs). These enzymes, often variants of the TEM β-lactamase family, possess amino acid substitutions that reduce their affinity for clavulanic acid while retaining their ability to hydrolyze amoxicillin. asm.org Specific mutations, such as Met67 -> Val and Arg241 -> Thr in the TEM enzyme, have been identified as conferring this inhibitor-resistant phenotype. asm.org
In addition to β-lactamase-mediated resistance, specific genotypes associated with altered PBPs have emerged. As previously discussed, mutations in the genes encoding PBP1a, PBP2x, and PBP2b in S. pneumoniae and PBP1A in H. pylori are directly linked to amoxicillin resistance. nih.govasm.org The accumulation of these mutations can lead to a stepwise increase in the minimum inhibitory concentration (MIC) of amoxicillin required to inhibit bacterial growth.
Table 2: Genotypic Determinants of Amoxicillin-Clavulanic Acid Resistance
| Resistance Mechanism | Associated Gene(s) | Bacterial Species | Reference |
|---|---|---|---|
| β-Lactamase Hyperproduction | blaTEM-1 | Escherichia coli | asm.orgasm.org |
| Inhibitor-Resistant β-Lactamase | blaTEM (with specific mutations) | Escherichia coli | asm.org |
| Altered Penicillin-Binding Protein | pbp1a, pbp2x, pbp2b | Streptococcus pneumoniae | nih.govnih.gov |
Genetic Plasticity and Horizontal Gene Transfer in Resistance Development
The rapid evolution and dissemination of resistance to amoxicillin-clavulanic acid are largely attributable to the genetic plasticity of bacteria, particularly through horizontal gene transfer (HGT). bioguardlabs.comnih.govfrontiersin.org HGT allows for the transfer of genetic material, including antibiotic resistance genes, between different bacterial strains and even between different species. frontiersin.org The three main mechanisms of HGT are:
Conjugation: The transfer of genetic material, typically plasmids, through direct cell-to-cell contact. bioguardlabs.com Plasmids are extrachromosomal DNA molecules that can replicate independently and often carry multiple antibiotic resistance genes. frontiersin.org The spread of plasmid-encoded β-lactamases, such as TEM and OXA enzymes, is a major contributor to the global dissemination of resistance to amoxicillin-clavulanic acid. asm.orgasm.org
Transformation: The uptake of naked DNA from the environment. nih.gov Some bacterial species are naturally competent, meaning they can readily take up and incorporate foreign DNA into their genomes.
Transduction: The transfer of genetic material mediated by bacteriophages (viruses that infect bacteria). nih.gov During the phage replication cycle, bacterial DNA can be mistakenly packaged into new phage particles and subsequently transferred to other bacteria.
Mobile genetic elements, such as plasmids and transposons, play a crucial role in facilitating HGT. frontiersin.org Transposons are "jumping genes" that can move from one location in the genome to another, and they can carry antibiotic resistance genes with them. The presence of resistance genes on mobile genetic elements allows for their rapid spread through bacterial populations, leading to the emergence of multidrug-resistant strains. frontiersin.org The cooperative nature of some resistance mechanisms, such as the extracellular degradation of antibiotics by β-lactamases, can further promote the horizontal transfer of the genes encoding these traits. nih.gov
Biosynthetic Pathways and Biotechnological Production of Clavulanic Acid
Microbial Origin and Producing Organisms (Streptomyces clavuligerus)
The primary industrial producer of clavulanic acid is the Gram-positive, filamentous bacterium Streptomyces clavuligerus. mdpi.comwikipedia.org First described in 1971 by Higgens and Kastner, who isolated it from a South American soil sample, this species is renowned for its ability to synthesize a variety of secondary metabolites. wikipedia.orgnih.gov The name clavuligerus is derived from Latin, meaning "little club-bearing," which describes the shape of its spore-bearing hyphal branches. wikipedia.org
S. clavuligerus ATCC 27064 is a commonly studied and industrially utilized strain. wikipedia.org Beyond clavulanic acid, this bacterium is capable of producing over 20 other secondary metabolites, including other β-lactam compounds like cephamycin C and penicillin N, as well as non-β-lactam antibiotics such as holomycin. wikipedia.org This metabolic diversity highlights the complex regulatory networks within the organism.
While Streptomyces clavuligerus is the most prominent producer, other species, such as Streptomyces flavogriseus and Saccharomonospora viridis, also possess the genetic clusters for clavulanic acid biosynthesis, although they are typically silent under standard laboratory conditions. oup.com Industrial production of clavulanic acid relies on submerged fermentation of S. clavuligerus, a process that has been the subject of extensive research to optimize yields. mdpi.com
Precursor Metabolism and Integration into Biosynthesis
The biosynthesis of the clavulanic acid molecule is a fascinating example of metabolic convergence, drawing precursors from different primary metabolic pathways. The core structure of clavulanic acid is derived from two key precursors: a five-carbon (C5) unit and a three-carbon (C3) unit.
C5 Precursors (e.g., Arginine, Ornithine, Glutamate)
The C5 portion of the clavulanic acid backbone originates from the amino acid L-arginine. mdpi.com The biosynthetic pathway can also utilize L-ornithine and L-glutamate, which are metabolic precursors to arginine. The integration of these amino acids into the clavulanic acid pathway underscores the close relationship between primary and secondary metabolism in S. clavuligerus. The supplementation of fermentation media with these amino acids, particularly L-arginine and L-glutamate, has been shown to enhance clavulanic acid yields. mdpi.com
C3 Precursors (e.g., Glyceraldehyde-3-phosphate, Glycerol)
The C3 precursor is derived from the central carbon metabolism, specifically from glyceraldehyde-3-phosphate, a key intermediate in glycolysis. mdpi.com Glycerol (B35011) is a preferred carbon source for S. clavuligerus and its efficient utilization is crucial for high-yield clavulanic acid production. mdpi.comoup.com Studies have demonstrated that optimizing glycerol feeding strategies in fed-batch fermentations can significantly improve and extend the clavulanic acid production phase. mdpi.com Interestingly, some industrial strains of S. clavuligerus that have been developed through random mutagenesis show altered glycerol consumption compared to wild-type strains. oup.com
The condensation of the C5 precursor derived from arginine and the C3 precursor from glyceraldehyde-3-phosphate marks the initial commitment step in the clavulanic acid biosynthetic pathway.
Key Enzymatic Steps and Their Catalytic Mechanisms
The conversion of primary metabolites into the complex structure of clavulanic acid is orchestrated by a series of dedicated enzymes encoded by a gene cluster. Understanding the function and mechanism of these enzymes is fundamental for rational strain improvement and process optimization.
Characterization of Biosynthetic Enzymes (e.g., Clavaminic Acid Synthase, Clavulanate-9-aldehyde Reductase (CAD), ORF15)
Several key enzymes in the clavulanic acid biosynthetic pathway have been identified and characterized. Clavaminic acid synthase (CAS) is a pivotal enzyme, a non-heme iron-containing oxygenase that catalyzes multiple steps in the pathway, including the oxidative cyclization and desaturation reactions that form the characteristic oxazolidine (B1195125) ring of the clavam nucleus.
Clavulanate-9-aldehyde reductase (CAD) is responsible for a late step in the pathway, catalyzing the reduction of clavulanate-9-aldehyde to clavulanic acid. This enzyme plays a crucial role in the final stereochemical configuration of the molecule.
Another important genetic component is ORF15 , which encodes a protein with a significant role in the later stages of biosynthesis, specifically in the stereochemical inversion from the (3S, 5S) configuration of clavaminic acid to the (3R, 5R) configuration required for clavulanic acid. mdpi.com
Structural and Mechanistic Studies of Biosynthetic Pathway Enzymes
Structural and mechanistic studies of the biosynthetic enzymes have provided valuable insights into their catalytic functions. X-ray crystallography and other spectroscopic techniques have been employed to elucidate the three-dimensional structures of enzymes like clavaminic acid synthase, revealing the architecture of the active site and providing clues about the binding of substrates and cofactors. These studies have helped to understand the intricate chemical transformations that occur at each step of the biosynthetic pathway, paving the way for targeted genetic engineering strategies to enhance clavulanic acid production.
Metabolic Engineering and Fermentation Optimization for Enhanced Production
The industrial-scale production of clavulanic acid, a potent β-lactamase inhibitor, relies heavily on fermentation processes involving the bacterium Streptomyces clavuligerus. nih.gov To improve the economic viability and meet the clinical demand for this crucial compound, significant research has focused on enhancing production yields. These efforts are primarily centered on two key areas: the genetic manipulation of the producing strains to create more efficient biocatalysts and the meticulous optimization of fermentation conditions to maximize the biosynthetic potential of these organisms.
Genetic Modifications and Strain Improvement Strategies
Metabolic engineering provides powerful tools to rationally modify S. clavuligerus for the overproduction of clavulanic acid. Strategies often involve redirecting metabolic flux towards the clavulanic acid biosynthetic pathway by amplifying the expression of key genes or by eliminating competing metabolic pathways that divert precursors away from the desired product. mdpi.com
One of the most effective strategies is the overexpression of positive regulatory genes that control the clavulanic acid biosynthetic gene cluster. oup.com The genes ccaR and claR are well-characterized pathway-specific transcriptional activators. mdpi.comscispace.com Amplification of ccaR has been shown to increase the production of both clavulanic acid and cephamycin C by two- to three-fold. mdpi.com Similarly, overexpressing claR, which specifically regulates the later steps of the pathway, also boosts clavulanic acid biosynthesis. scispace.comnih.gov The co-expression of ccaR and claR in a mutant strain of S. clavuligerus resulted in clavulanic acid accumulation up to 5.66 g/L in shake flask experiments and 6.010 g/L in a bioreactor. mdpi.com Another key target for overexpression is cas2, which encodes clavaminate synthase, a crucial enzyme in the pathway. mdpi.com
Another successful approach is the disruption of competing biosynthetic pathways. S. clavuligerus produces other β-lactam compounds, such as cephamycin C and various other clavam metabolites, which consume the same precursors as clavulanic acid. nih.govasm.org By creating targeted mutations to block these competing pathways, metabolic flux can be redirected towards clavulanic acid synthesis. For instance, disrupting the lat gene, which encodes lysine-ε-aminotransferase essential for cephamycin C biosynthesis, led to a 2- to 2.5-fold increase in the specific production of clavulanic acid in wild-type strains. mdpi.comasm.orgnih.gov In an industrial high-titer strain, a double mutant with disruptions in both the cephamycin C (lat) and other clavam (cvm1) pathways successfully eliminated the production of these competing metabolites and increased clavulanic acid titers by about 10%. asm.orgnih.gov
Beyond direct pathway engineering, strain improvement has also been achieved through mutagenesis and selection. This involves exposing S. clavuligerus to mutagens and then screening for mutants with desirable traits. For example, since free fatty acids from the hydrolysis of oils used as carbon sources can inhibit growth and production, researchers have developed mutants resistant to high concentrations of oleic acid. nih.govoup.com One such mutant, S. clavuligerus OL13, demonstrated improved growth and produced 1,950 mg/L of clavulanic acid, a two-fold increase compared to the parent strain. mdpi.comnih.gov
| Genetic Strategy | Target Gene(s) | Effect on Clavulanic Acid (CA) Production | Reference(s) |
| Overexpression of Regulators | ccaR and claR | Increased CA accumulation to 6.010 g/L in a bioreactor. | mdpi.com |
| Overexpression of Regulators | ccaR | Led to a 2-3 fold rise in CA biosynthesis. | mdpi.com |
| Overexpression of Pathway Gene | cas2 (clavaminate synthase) | Upregulation of cas1 (a paralog of cas2) improved CA yield by ~25% to 4.95 g/L. | mdpi.com |
| Pathway Disruption | lat (for cephamycin C) | Increased specific CA production by 2-2.5 fold in wild-type. | asm.orgnih.gov |
| Pathway Disruption | lat and cvm1 (double mutant) | Eliminated cephamycin C and other clavam production; increased CA titers by ~10% in an industrial strain. | asm.orgnih.gov |
| Mutagenesis and Selection | N/A (selection for oleic acid resistance) | A resistant mutant produced 1,950 mg/L of CA, a 2.0-fold increase over the parent strain. | nih.gov |
Optimization of Fermentation Conditions and Media Composition (e.g., carbon, nitrogen, phosphate (B84403) sources)
The composition of the fermentation medium and the physical conditions of the culture are critical variables that significantly influence the yield of clavulanic acid. nih.govnih.gov Optimization of these parameters is essential for maximizing productivity on an industrial scale. frontiersin.org
Carbon Sources: The choice of carbon source is paramount for high clavulanic acid titers. mdpi.com Glycerol is widely recognized as the most effective primary carbon source because its metabolic intermediate, glyceraldehyde-3-phosphate (G3P), is a direct precursor for the clavulanic acid molecule. mdpi.comasm.org While other carbohydrates like starch or dextrose can be used, they tend to favor the production of cephamycin C instead. nih.gov Supplementing glycerol-based media with vegetable oils (such as olive, corn, or soybean oil) or their derivatives (like triolein) can further enhance production, in some cases doubling the yield compared to using glycerol alone. nih.govnih.gov For instance, statistical optimization identified a medium containing dextrin (B1630399) and triolein, alongside soybean meal, which increased clavulanic acid titers from 889 to 1310 mg/L in a 50-L fermenter. nih.gov
Nitrogen Sources: Complex organic nitrogen sources are generally superior to inorganic sources for clavulanic acid production. Soy-based products, such as soybean flour and soybean protein isolate, are extensively used and have proven highly effective. mdpi.comnih.gov Studies have shown that rich organic nitrogen sources boost the biosynthesis of arginine, the other key precursor for clavulanic acid. asm.orgnih.gov Supplementing the medium with specific amino acids that are part of the arginine metabolic pathway, including L-arginine, L-glutamine, and L-glutamic acid, can also significantly increase yields. mdpi.comasm.orgnih.gov Rapeseed meal has also been investigated as a cost-effective alternative nitrogen source, yielding comparable production levels to soybean flour. biomedpharmajournal.org
Phosphate Sources: The concentration of inorganic phosphate in the fermentation medium has a strong regulatory effect on the production of many secondary metabolites, including clavulanic acid. nih.gov High concentrations of phosphate are known to repress clavulanic acid biosynthesis. nih.govfrontiersin.org Therefore, fermentation media are typically designed to be phosphate-limited to induce and sustain production. nih.gov Research has indicated that phosphate concentrations above 100 mmol/L can have a repressive effect, while optimal production has been reported at lower concentrations, such as 10 mM of KH₂PO₄. nih.govfrontiersin.org This phosphate control is believed to be mediated by a complex regulatory system within the bacterium. nih.gov
| Component | Substance | Finding | Reference(s) |
| Carbon Source | Glycerol | Widely recognized as the preferred carbon source due to its direct link to the clavulanic acid precursor, G3P. | mdpi.comfrontiersin.org |
| Carbon Source | Vegetable Oils (e.g., olive, corn) | Supplementation can enhance production up to 2-fold compared to glycerol alone. | nih.gov |
| Carbon Source | Triolein | Identified as the best oil source in one study; led to the development of oleic acid-resistant mutants for higher yields. | nih.gov |
| Carbon Source | Dextrin | Used in combination with other sources in statistically optimized media to achieve significant yield increases. | nih.gov |
| Nitrogen Source | Soybean Flour / Protein Isolate | Extensively used complex nitrogen sources that enhance biosynthesis rates. | mdpi.comnih.gov |
| Nitrogen Source | Rapeseed Meal | Shown to be an effective, cost-efficient alternative to soybean flour. | biomedpharmajournal.org |
| Nitrogen Source | L-arginine, L-glutamine, L-glutamic acid | Supplementation increases clavulanic acid production by boosting the supply of this C-5 precursor. | asm.orgnih.gov |
| Phosphate Source | Phosphate (e.g., K₂HPO₄, KH₂PO₄) | High concentrations repress production; phosphate-limited conditions are required for optimal yield. | nih.govnih.gov |
Advanced Chemical Stability and Degradation Studies
Degradation Pathways and Reaction Kinetics
The degradation of amoxicillin (B794) and clavulanic acid can proceed through several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. The kinetics of these reactions are crucial for predicting the shelf-life and ensuring the quality of pharmaceutical formulations.
The most significant pathway for the degradation of both amoxicillin and clavulanic acid in aqueous solutions is the hydrolytic cleavage of the β-lactam ring. nih.govdovepress.com This reaction is a primary cause of the loss of antibacterial activity.
The degradation of both this compound generally follows first-order kinetics. gerpac.eu However, in the presence of clavulanic acid, the degradation of amoxicillin can follow a more complex kinetic model. gerpac.eu Studies have shown a catalytic effect of clavulanic acid on the hydrolysis of amoxicillin, leading to an increased degradation rate of amoxicillin when the two are combined. nih.govdovepress.comgerpac.eu Conversely, the presence of amoxicillin can slightly decrease the degradation rate of clavulanic acid. gerpac.eu
The rate of hydrolytic degradation is significantly influenced by temperature. As temperature increases, the rate of degradation for both compounds also increases. nih.govdovepress.com For instance, one study reported that amoxicillin retained 90% of its initial concentration for 80.3 hours at 4°C, which decreased to 24.8 hours at 25°C and 9 hours at 37°C. nih.gov Similarly, clavulanic acid maintained 90% of its initial concentration for 152 hours at 4°C, 26 hours at 25°C, and 6.4 hours at 37°C. nih.gov
The degradation kinetics of this compound can be influenced by their initial concentrations. At lower concentrations, the degradation often follows pseudo-first-order kinetics. However, at higher clinical concentrations, the degradation of amoxicillin may shift to second-order kinetics.
Oxidative degradation presents another pathway for the decomposition of amoxicillin. Advanced oxidation processes have been studied to understand the transformation of amoxicillin in various environments. nih.gov A significant oxidative degradation product of amoxicillin is amoxicillin-S-oxide (sulfoxide). capes.gov.brresearchgate.net The formation of this product has been observed consistently, particularly under sunlight irradiation, which suggests a photo-oxidative mechanism. capes.gov.brresearchgate.net The presence of natural photosensitizers, such as humic acid, can augment the formation of amoxicillin-S-oxide. capes.gov.brresearchgate.net The structure of this degradation product has been confirmed using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. capes.gov.brresearchgate.net
Both this compound are susceptible to degradation upon exposure to light and heat.
Photolytic Degradation: Photodegradation of amoxicillin can occur, especially under simulated sunlight. mdpi.com The rate of photolysis is influenced by the pH of the solution and the presence of photosensitizers. mdpi.com Studies have shown that the photodegradation of amoxicillin can follow pseudo-first-order kinetics. mdpi.com For clavulanic acid, storage under light conditions has been shown to affect its degradation. researchgate.net
Thermal Degradation: As mentioned in the context of hydrolytic degradation, temperature plays a crucial role in the stability of both compounds. nih.govdovepress.com The degradation rate of both this compound increases with rising temperatures. nih.govdovepress.comresearchgate.net The Arrhenius equation can be used to model the temperature dependence of the degradation rate constants, allowing for the calculation of activation energies for the degradation process. gerpac.eu
Amoxicillin can undergo autocatalytic degradation, a process where one of the degradation products catalyzes the further decomposition of the parent molecule. mdpi.com This is a known phenomenon for aminopenicillins. While the specific mechanisms for amoxicillin are complex, it is understood that the degradation products can influence the reaction kinetics. The formation of dimers and polymers can occur, particularly at higher concentrations. The autocatalytic nature of the degradation can lead to an acceleration of the decomposition process over time.
Influence of Chemical Environment on Stability
The chemical environment, particularly the pH of the solution, has a profound impact on the stability of this compound.
The rate of degradation of both this compound is highly dependent on the pH of the aqueous solution.
Amoxicillin: Amoxicillin generally exhibits maximum stability in the slightly acidic to neutral pH range. researchgate.net The degradation rate is significantly higher in both strongly acidic (pH < 3) and alkaline (pH > 8) conditions. researchgate.net The degradation kinetics of amoxicillin as a function of pH often show a U-shaped curve, with the minimum degradation rate observed around the isoelectric point of the molecule.
Clavulanic Acid: Similar to amoxicillin, clavulanic acid also demonstrates pH-dependent stability. It is generally most stable in the neutral pH range (around pH 6-7). researchgate.net Its degradation is accelerated in both acidic and alkaline environments.
The combination of this compound shows the highest stability in the acidic pH range. researchgate.net As the pH increases towards alkaline conditions, the stability of the combination decreases. researchgate.net
The following table summarizes the effect of pH on the degradation rate constants for this compound at 30°C, as reported in one study. gerpac.eu
Analytical Methodologies for Chemical Research and Characterization
Chromatographic Techniques
Chromatography is a powerful technique for separating and quantifying the components of a mixture. For the analysis of amoxicillin (B794) and clavulanic acid, liquid chromatography is the most widely employed method.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and reliable technique for the simultaneous determination of amoxicillin and clavulanic acid. Its high resolution and sensitivity allow for the separation of the active ingredients from each other, from excipients, and from potential degradation products.
A stability-indicating analytical method is one that can accurately quantify the drug substances without interference from their degradation products, impurities, or excipients. The development of such methods is critical for assessing the stability of pharmaceutical formulations. For this compound, this involves subjecting the drug combination to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, such as acid and alkaline hydrolysis, oxidation, photolysis, and thermal degradation. nih.govscirp.org
The goal is to develop a method where the peaks for the intact drugs are well-resolved from any peaks corresponding to the degradants. A study successfully developed a stability-indicating HPLC method where this compound were subjected to these stress conditions. scirp.org The method was able to separate the degradation products from the main drug peaks, proving its specificity. scirp.org The validation of these methods typically shows excellent results for linearity, precision, accuracy, specificity, and robustness, making them suitable for routine quality control and stability testing of injectable and oral dosage forms. nih.govscirp.org
Table 1: Example of a Stability-Indicating HPLC Method
| Parameter | Condition | Source |
|---|---|---|
| Column | Inertsil C18 (250 × 4.0 mm, 4 µm) | nih.gov |
| Mobile Phase | 95:5 (v/v) ratio of pH 5.0 buffer and methanol (B129727) | nih.gov |
| Flow Rate | 1.0 ml/minute | nih.gov |
| Detection | UV at 220 nm | nih.gov |
| Elution Order | Clavulanic acid followed by Amoxicillin | nih.gov |
| Linear Range (Amoxicillin) | 79.51 to 315.32 µg/ml | nih.gov |
| Linear Range (Clavulanic acid) | 17.82 to 67.90 µg/ml | nih.gov |
The most common chromatographic mode for analyzing this compound is Reverse-Phase (RP) HPLC. In this mode, a non-polar stationary phase (typically a C18 or C8 bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions of the analytes with the stationary phase.
Numerous RP-HPLC methods have been developed and validated for the simultaneous determination of these two compounds in various matrices, including pharmaceutical formulations and human plasma. nih.govikprress.org These methods are valued for their simplicity, rapidity, and sensitivity. nih.gov A typical RP-HPLC system for this analysis uses a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like methanol or acetonitrile. ikprress.org The pH of the buffer is a critical parameter that is optimized to ensure adequate retention and separation of the two analytes. For instance, one method utilized a mobile phase of 0.02 M disodium (B8443419) hydrogen phosphate buffer and methanol (96:4, v/v) adjusted to pH 3.0. nih.gov Another approach used a C18 µ-Bondapak column with a mobile phase of 0.1 M potassium dihydrogen orthophosphate adjusted to pH 3.2 with phosphoric acid, mixed with methanol for the analysis of biological fluids. asm.org
Table 2: Examples of Reverse-Phase HPLC Methods
| Stationary Phase | Mobile Phase | Detection Wavelength | Source |
|---|---|---|---|
| Chromolith Performance RP-18e (100 mm x 4.6mm) | 0.02 M disodium hydrogen phosphate buffer-methanol (96:4, v/v), pH 3.0 | 228 nm | nih.gov |
| C18 µ-Bondapak (25 cm x 4.6 mm) | 0.1 M KH2PO4 (pH 3.2) + 6% methanol | 227 nm (Amoxicillin), 311 nm (Clavulanic acid derivative) | asm.org |
| RP 18e column (250 x 4.6 cm) | Methanol (10 vol) and 0.02 M phosphate buffer (90 vol) | 235 nm | ikprress.org |
Ultra-Performance Liquid Chromatography (U-HPLC)
Ultra-Performance Liquid Chromatography (U-HPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), is a more recent advancement in liquid chromatography. It utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC.
Research has demonstrated the successful transfer of existing HPLC methods for this compound to UPLC conditions. nih.gov In one such transfer, the analysis run time was reduced from 15 minutes to 7.5 minutes, making the process more efficient and cost-effective without compromising the quality of the results. nih.govresearchgate.net The validation of the UPLC method confirmed its linearity, precision, accuracy, and specificity. nih.gov
Furthermore, novel UPLC methods coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed for the simultaneous quantification of both compounds in biological matrices like human plasma and urine. nih.gov These methods offer very high sensitivity and selectivity. For example, a UPLC-MS/MS method using an Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) achieved a lower limit of quantitation of 0.0500 µg/mL for amoxicillin and 0.0250 µg/mL for clavulanic acid in plasma. nih.gov
Table 3: Example of a UPLC-MS/MS Method
| Parameter | Condition | Source |
|---|---|---|
| Column | Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) | nih.gov |
| Sample Preparation | Solid-phase extraction | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |
| LLOQ (Plasma Amoxicillin) | 0.0500 µg/mL | nih.gov |
| LLOQ (Plasma Clavulanic Acid) | 0.0250 µg/mL | nih.gov |
Spectroscopic Techniques
Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a simpler and more cost-effective alternative to chromatography for the analysis of this compound.
UV-Visible Spectrophotometry (e.g., Derivative UV)
Direct UV-Visible spectrophotometry for the simultaneous determination of this compound is challenging due to significant spectral overlap. The zero-order absorption spectra of the two drugs overlap to a large extent, making it difficult to distinguish and quantify them individually in a mixture.
To overcome this limitation, derivative spectrophotometry is employed. This technique involves calculating the first or second derivative of the absorbance spectrum with respect to wavelength. Derivatization helps to resolve overlapping peaks and eliminate interference from formulation excipients. In the first derivative spectrum, the absorbance of one drug may be zero at the wavelength of maximum or minimum absorbance of the other drug. This "zero-crossing" point allows for the determination of one drug without interference from the other.
Several derivative spectrophotometric methods have been developed for the simultaneous quantification of this compound in tablets. One method utilized the first derivative spectra, measuring amoxicillin at the zero-crossing point of clavulanic acid (278.5 nm) and clavulanic acid at the zero-crossing point of amoxicillin (228.3 nm). Another study used first-order derivative spectra to determine amoxicillin at 244.9 nm (a zero-crossing point for clavulanic acid) and clavulanic acid at 272.0 nm (a zero-crossing point for amoxicillin). These methods have been validated and shown to be simple, rapid, accurate, and precise for routine analysis.
Table 4: Examples of Derivative UV Spectrophotometric Methods
| Technique | Measurement Wavelength (Amoxicillin) | Measurement Wavelength (Clavulanic Acid) | Source |
|---|---|---|---|
| First Derivative (Zero-Crossing) | 278.5 nm | 228.3 nm | |
| First Derivative (Zero-Crossing) | 244.9 nm | 272.0 nm | |
| First Derivative | 257.9 nm | 280.3 nm | |
| Second Derivative | 273 nm | 285 nm |
Electrophoretic Methods
Capillary Electrophoresis (CE) has emerged as a fast, efficient, and environmentally friendly alternative to High-Performance Liquid Chromatography (HPLC) for the simultaneous analysis of this compound. scielo.brnih.gov The technique, particularly in the Capillary Zone Electrophoresis (CZE) mode, separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under an electric field. scielo.brnih.gov
Several CZE methods have been developed and validated for this purpose. scielo.brscielo.br A typical method involves using a background electrolyte such as sodium tetraborate (B1243019) at an alkaline pH (e.g., 9.30), which ensures both this compound are anionic and migrate towards the anode. scielo.brscielo.br The separation is rapid, often achieved in under two minutes. scielo.brscielo.br Detection is commonly performed using a UV detector at a wavelength where both compounds exhibit absorbance, such as 230 nm. scielo.brscielo.br The analytical performance of these methods has been rigorously evaluated for reproducibility, precision, accuracy, and linearity. scielo.brscielo.br
More advanced CE methods have also been reported, including one using capacitively coupled contactless conductivity detection that allows for the simultaneous determination of amoxicillin, clavulanate, and the potassium cation in a single run of less than 45 seconds. nih.gov This highlights the versatility and speed of electrophoretic techniques in the quality control of this combination drug. nih.gov
Table 2: Comparison of CZE Methods for this compound Determination This table is interactive. Use the search bar to filter by parameter.
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Reference | scielo.brscielo.br | nih.gov | nih.gov |
| Electrolyte | 25 mM Sodium Tetraborate | Phosphate-Borate Buffer with 14.4% Sodium Dodecyl Sulfate | 10 mM TRIS/TES |
| pH | 9.30 | 8.66 | 8.4 |
| Applied Voltage | +25 kV | Not specified | Not specified |
| Temperature | 25 °C | Not specified | Not specified |
| Detection | UV at 230 nm | Not specified | Capacitively Coupled Contactless Conductivity Detection |
| Analysis Time | ~2 minutes | Not specified | < 45 seconds |
Advanced Biophysical and Computational Techniques
To understand the mechanism of action of clavulanic acid, particularly its interaction with β-lactamase enzymes, researchers employ a suite of advanced biophysical and computational methods. uconn.edu
Circular Dichroism (CD) spectropolarimetry is a valuable tool for studying the conformational changes in proteins, such as β-lactamases, upon interaction with inhibitors like clavulanic acid. The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary and tertiary structure of chiral molecules, including proteins. nih.gov
While unhydrolyzed β-lactam antibiotics have high molar ellipticities, their hydrolyzed products are often CD-inactive. nih.gov This property allows researchers to monitor the rate of enzymatic hydrolysis of β-lactams by β-lactamases in real-time by observing the change in the CD signal. nih.gov This approach can be used to derive steady-state enzyme kinetic constants and assess how inhibitors like clavulanic acid affect the enzyme's catalytic activity and conformation. nih.gov CD is also used to compare the structural stability of different enzyme variants. researchgate.net
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat changes that occur in a sample as it is heated or cooled. In the context of clavulanic acid's target, DSC is employed to investigate the thermal stability of β-lactamase enzymes. nih.gov
By precisely measuring the heat absorbed by the enzyme during thermal denaturation, DSC can determine key stability parameters such as the denaturation enthalpy. nih.gov For example, a study on β-lactamase I from Bacillus cereus showed a single denaturation peak with an enthalpy of 646 kJ·mol⁻¹. nih.gov The technique can also reveal whether the unfolding process is reversible or irreversible and provide insights into the kinetics of denaturation. nih.gov Understanding the intrinsic stability of these enzymes is crucial for comprehending how inhibitors bind and disrupt their function.
Molecular Dynamics (MD) simulations provide powerful, atomistic-level insights into the complex and dynamic process of an inhibitor binding to its target enzyme. nih.gov These computational methods are used to model the interaction between clavulanic acid and various class A β-lactamases, such as TEM-1 and KPC-2. nih.gov
Through combined quantum mechanics/molecular mechanics (QM/MM) simulations, researchers can model the chemical reactions involved in inhibition. nih.gov Such simulations have been crucial in identifying the specific covalent complex responsible for inactivation, pinpointing a decarboxylated trans-enamine intermediate as the key species that inhibits the enzyme. nih.gov MD simulations also allow for the analysis of the stability of the enzyme-ligand complex by examining parameters like root mean square deviation (RMSD) and the network of hydrogen bonds between the inhibitor and active site residues. nih.govplos.org These computational studies can calculate the free energy barriers for different reaction steps, helping to explain why clavulanate is a more effective inhibitor for some β-lactamases (e.g., TEM-1) than for others (e.g., KPC-2). nih.gov
Computational Chemistry for Structure-Activity Relationship (SAR) Prediction
Computational chemistry plays a pivotal role in predicting the Structure-Activity Relationship (SAR) of this compound. SAR studies investigate the relationship between the chemical structure of a molecule and its biological activity. By understanding these relationships, scientists can design more effective drugs.
Semi-empirical structural studies have been conducted on clavulanic acid and its derivatives to understand their effectiveness as β-lactamase inhibitors. nih.gov These studies focus on molecular conformation, charge distribution, and the orientation of substituents, all of which are related to the inhibitory activity of these compounds. nih.gov For instance, the planarity at the nitrogen atom is a key feature influencing activity. nih.gov Computational molecular modeling, using programs like Gaussian 09W and Gaussview 06, allows for the optimization of the molecular structures of amoxicillin and its metal complexes to their lowest energy states. researchgate.net This process provides valuable data on bond lengths and angles, which are crucial for understanding the molecule's interaction with its target. researchgate.net Theoretical investigations also include the calculation of HOMO-LUMO energy gaps, which helps in studying the charge transfer between the drug and any coordinating metal atoms. researchgate.net
Table 1: Computational Methods in this compound Research
| Computational Technique | Application | Key Parameters Investigated | Reference |
| Semi-empirical structural studies | Predicting β-lactamase inhibitory activity of clavulanic acid derivatives | Molecular conformation, charge distribution, substituent orientation, nitrogen atom planarity | nih.gov |
| Molecular Modeling (Gaussian 09W, Gaussview 06) | Optimizing structures of amoxicillin and its metal complexes | Bond lengths, bond angles, lowest energy structures | researchgate.net |
| Density Functional Theory (DFT) | Calculating electronic properties | HOMO-LUMO energy gaps, charge transfer | researchgate.net |
Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM) for Cellular Effects
Scanning Electron Microscopy (SEM) and Confocal Laser Scanning Microscopy (CLSM) are powerful imaging techniques used to visualize the morphological and ultrastructural changes in bacteria when exposed to this compound.
SEM studies have provided strong evidence that the primary antibacterial mechanism of amoxicillin-clavulanate is the targeting of the bacterial cell wall. nih.gov When exposed to this combination, bacteria like Escherichia coli exhibit dramatic morphological changes, including elongation of the cells as the cell wall synthesis is inhibited. nih.govnih.gov Researchers have observed the formation of holes and vacuole-like structures on the cell surface of E. coli after exposure. nih.gov The shape of the bacteria can become irregular, with the formation of additional structures in the cell polarity. nih.gov In some cases, short rods with bulbous swellings are observed, a dose-dependent effect that can differ from the filament formation seen with ampicillin (B1664943) alone at certain concentrations. nih.gov
CLSM is particularly useful for studying biofilms, which are communities of bacteria encased in a self-produced matrix that provides protection against antibiotics. frontiersin.org This technique allows for the non-destructive imaging of live biofilms over time, providing spatial information about the distribution of cells and the matrix. frontiersin.org By using fluorescent dyes that differentiate between live and dead bacteria based on membrane permeability, CLSM can be used to assess the bactericidal effect of antimicrobial agents within the biofilm. nih.govresearchgate.net This is highly relevant for studying the action of this compound, as it can reveal how effectively the drugs penetrate the biofilm and kill the embedded bacteria. frontiersin.orgnih.gov
Table 2: Microscopic Observations of this compound Effects
| Microscopy Technique | Organism | Observed Cellular Effects | Reference |
| Scanning Electron Microscopy (SEM) | Escherichia coli | Cell elongation, formation of holes and vacuoles, irregular cell shape, short rods with bulbous swellings | nih.govnih.gov |
| Confocal Laser Scanning Microscopy (CLSM) | Bacterial Biofilms | Visualization of live/dead bacteria, assessment of antibiotic penetration and bactericidal efficacy within the biofilm structure | frontiersin.orgnih.govresearchgate.net |
Molecular Biology Techniques for Resistance Studies
The emergence of bacterial resistance to this compound is a significant clinical concern. Molecular biology techniques are essential for identifying the genetic mechanisms of this resistance and for tracking the spread of resistant strains.
Polymerase Chain Reaction (PCR) and Gene Sequencing for Resistance Genes
Polymerase Chain Reaction (PCR) and gene sequencing are fundamental tools for detecting and characterizing the genes responsible for resistance to this compound. wur.nl These methods allow for the precise identification of resistance genes or mutations within them. wur.nl
A primary mechanism of resistance is the production of β-lactamase enzymes that inactivate amoxicillin. Clavulanic acid is designed to inhibit these enzymes, but some bacteria have evolved inhibitor-resistant TEM (IRT) β-lactamases. nih.govoup.com PCR can be used to amplify specific β-lactamase genes, such as blaTEM and blaSHV, from bacterial DNA. nih.govmdpi.com Subsequent gene sequencing of the PCR products reveals the exact nucleotide sequence of these genes. nih.govresearchgate.net This allows researchers to identify specific mutations that confer resistance to clavulanic acid. For example, studies have identified novel mutations in the blaTEM gene that result in amino acid substitutions responsible for the IRT phenotype. nih.gov In some cases, resistance is due to the hyperproduction of β-lactamase enzymes, which can also be investigated at the genetic level. nih.govresearchgate.net Sequencing can also identify mutations in other genes, such as the penicillin-binding protein gene (pbp1A) in Helicobacter pylori, which are associated with amoxicillin resistance. nih.gov
Pulsed-Field Gel Electrophoresis (PFGE) and Multilocus Sequence Typing for Molecular Epidemiology
Pulsed-Field Gel Electrophoresis (PFGE) and Multilocus Sequence Typing (MLST) are molecular typing methods used to study the epidemiological relationships between resistant bacterial isolates. nih.govuiowa.edu These techniques are crucial for tracking the spread of specific clones of resistant bacteria in hospital and community settings.
PFGE is a "gold standard" for the molecular typing of many bacteria, including Salmonella and Escherichia coli. nih.govuiowa.edu It involves cutting the bacterial DNA with restriction enzymes and then separating the large DNA fragments in an electric field that periodically changes direction. This creates a DNA fingerprint that can be used to compare the relatedness of different isolates. nih.govmurdoch.edu.au
MLST is another powerful typing method that focuses on sequencing internal fragments of several housekeeping genes. nih.govuiowa.edu The different sequences for each gene are assigned as alleles, and the combination of alleles for all the genes defines the sequence type (ST) of the isolate. uiowa.edu MLST is highly discriminatory and reproducible, and it is particularly useful for studying the population biology and evolutionary relationships of bacterial strains. nih.govuiowa.eduresearchgate.net Studies have shown that combining PFGE, MLST, and antimicrobial susceptibility data can enhance the discrimination of bacterial isolates and provide a more complete understanding of the epidemiology of amoxicillin-clavulanic acid resistance. nih.gov
Table 3: Molecular Techniques for Resistance Studies
| Technique | Principle | Application in Amoxicillin-Clavulanic Acid Resistance | Reference |
| Polymerase Chain Reaction (PCR) | Amplification of specific DNA sequences. | Detection of resistance genes like blaTEM, blaSHV, and mecA. | nih.govmdpi.commdpi.com |
| Gene Sequencing | Determination of the nucleotide sequence of a DNA fragment. | Identification of specific mutations in resistance genes that confer resistance to clavulanic acid. | nih.govresearchgate.netnih.gov |
| Pulsed-Field Gel Electrophoresis (PFGE) | Separation of large DNA fragments to create a DNA fingerprint. | Molecular typing and epidemiological tracking of resistant bacterial strains. | nih.govuiowa.edumurdoch.edu.au |
| Multilocus Sequence Typing (MLST) | Sequencing of internal fragments of multiple housekeeping genes to define a sequence type. | High-resolution molecular typing to study population structure and clonal relationships of resistant bacteria. | nih.govuiowa.eduresearchgate.net |
Future Directions and Novel Research Avenues
Development of Next-Generation β-Lactamase Inhibitors
The primary mechanism of resistance to amoxicillin (B794) is the production of β-lactamase enzymes by bacteria, which hydrolyze the β-lactam ring, rendering the antibiotic ineffective. acs.org While clavulanic acid is a potent inhibitor of many β-lactamases, the emergence of novel and more complex enzymes necessitates the development of next-generation inhibitors. nih.gov
Targeting Novel β-Lactamase Classes (e.g., Metallo-β-Lactamases)
A significant threat to the efficacy of β-lactam antibiotics, including amoxicillin, is the rise of metallo-β-lactamases (MBLs). mdpi.com These enzymes belong to Ambler class B and utilize zinc ions in their active site to hydrolyze β-lactams, a mechanism that renders them resistant to existing serine-β-lactamase inhibitors like clavulanic acid. mdpi.comnih.gov Consequently, a primary focus of current research is the development of MBL inhibitors. mdpi.com
Several promising strategies are being explored. One approach involves the design of molecules that can effectively chelate the zinc ions in the MBL active site, thereby inactivating the enzyme. frontiersin.org Another avenue of research is the development of boronic acid-based inhibitors. For instance, taniborbactam (B611149) (VNRX-5133) has shown inhibitory activity against both serine-β-lactamases and some MBLs. nih.gov Similarly, xeruborbactam, a novel boron-based inhibitor, has demonstrated broad-spectrum activity against various β-lactamases, including MBLs. mdpi.com The combination of aztreonam, a monobactam stable to MBLs, with avibactam (B1665839) is also under investigation for treating infections caused by MBL-producing bacteria. Current time information in Perth, AU.
Design of Inhibitors with Broad-Spectrum Activity
The ideal next-generation β-lactamase inhibitor would possess activity against a wide range of β-lactamases, encompassing not only the common class A enzymes but also classes C and D, and the challenging class B MBLs. nih.gov This broad-spectrum approach would provide a more robust solution to resistance, as bacteria often produce multiple types of β-lactamases. nih.gov
Recent advancements have seen the development of inhibitors with expanded spectra. Avibactam, a non-β-lactam inhibitor, is effective against class A, class C, and some class D enzymes. mdpi.com Relebactam, another novel inhibitor, also shows activity against class A and C enzymes. mdpi.com Boron-based compounds, such as vaborbactam (B611620) and taniborbactam, represent a significant step forward, with vaborbactam inhibiting class A and C enzymes, and taniborbactam showing promise against an even broader range, including some MBLs. mdpi.comnih.gov The development of such inhibitors is crucial for the continued utility of established β-lactams like amoxicillin.
Below is a table summarizing the activity of selected next-generation β-lactamase inhibitors against different Ambler classes of β-lactamases.
| Inhibitor | Class A | Class B (MBLs) | Class C | Class D |
| Avibactam | Effective | Ineffective | Effective | Partially Effective |
| Relebactam | Effective | Ineffective | Effective | Ineffective |
| Vaborbactam | Effective | Ineffective | Effective | Ineffective |
| Taniborbactam | Effective | Partially Effective | Effective | Partially Effective |
| Xeruborbactam | Effective | Effective | Effective | Effective |
Structure-Based Drug Design Approaches for Inhibitor Development
The design of novel β-lactamase inhibitors is increasingly guided by detailed knowledge of the three-dimensional structure of these enzymes. mdpi.com Structure-based drug design utilizes techniques like X-ray crystallography and computational modeling to understand the precise interactions between an inhibitor and the enzyme's active site. researchgate.net This allows for the rational design of molecules with enhanced affinity and specificity. mdpi.com
By analyzing the crystal structures of β-lactamases in complex with inhibitors, researchers can identify key amino acid residues and structural features that are critical for binding. researchgate.net This information is then used to design new inhibitor candidates with improved properties. Computational methods, such as molecular docking and molecular dynamics simulations, play a vital role in predicting the binding modes and affinities of potential inhibitors before they are synthesized, thus streamlining the drug discovery process. tandfonline.com This approach has been instrumental in the development of the newer diazabicyclooctane (DBO) inhibitors like avibactam and relebactam, as well as the boronic acid-based inhibitors. nih.govmdpi.com
Exploration of Alternative Synergistic Strategies
Beyond the development of new β-lactamase inhibitors, researchers are exploring other avenues to enhance the efficacy of amoxicillin and clavulanic acid. These strategies often involve combining the antibiotic with agents that target different bacterial processes, leading to a synergistic effect.
Combination with Efflux Pump Inhibitors
Efflux pumps are membrane proteins that bacteria use to expel toxic substances, including antibiotics, from the cell. nih.gov Overexpression of these pumps is a significant mechanism of antibiotic resistance. nih.gov Efflux pump inhibitors (EPIs) are compounds that block the action of these pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its effectiveness. nih.govacs.org
The combination of this compound with an EPI could be a powerful strategy to overcome resistance in bacteria that utilize this defense mechanism. researchgate.net Research has shown that inhibiting efflux pumps can re-sensitize resistant bacteria to antibiotics. nih.gov Various compounds are being investigated as potential EPIs, and this approach holds promise for extending the lifespan of existing antibiotics like amoxicillin. acs.orgresearchgate.net
Synergy with Antimicrobial Peptides (AMPs) and Nanoparticles
Antimicrobial peptides (AMPs) are naturally occurring molecules with broad-spectrum antimicrobial activity. nih.gov They often work by disrupting the bacterial cell membrane. nih.gov Combining this compound with AMPs can lead to synergistic effects, where the two agents together are more effective than either one alone. nih.gov For example, magainin II has been shown to act synergistically with amoxicillin-clavulanate. nih.gov The AMP can permeabilize the bacterial membrane, facilitating the entry of amoxicillin to its target, the penicillin-binding proteins. frontiersin.org
Nanoparticles are also being explored as a means to enhance the delivery and efficacy of amoxicillin. longdom.org Encapsulating amoxicillin in nanoparticles can protect it from degradation, improve its solubility, and facilitate its targeted delivery to the site of infection. longdom.orgresearchgate.net For instance, amoxicillin-loaded chitosan (B1678972) nanoparticles have demonstrated enhanced effectiveness against methicillin-resistant Staphylococcus aureus. researchgate.net Gold nanoparticles coated with amoxicillin have also shown promise, exhibiting photoinduced antibacterial activity. acs.org Furthermore, zinc ferrite (B1171679) nanoparticles conjugated with amoxicillin have been shown to have enhanced antibacterial and antibiofilm activities. nih.gov
The table below highlights some of the synergistic strategies being explored with amoxicillin.
| Synergistic Agent | Mechanism of Action | Potential Benefit with Amoxicillin/Clavulanic Acid |
| Efflux Pump Inhibitors (EPIs) | Block the expulsion of antibiotics from the bacterial cell. nih.gov | Increase intracellular concentration of amoxicillin, overcoming resistance. researchgate.net |
| Antimicrobial Peptides (AMPs) | Disrupt bacterial cell membranes. nih.gov | Enhance amoxicillin's access to its target by increasing membrane permeability. frontiersin.org |
| Nanoparticles | Act as carriers to protect and deliver the antibiotic. longdom.org | Improve stability, solubility, and targeted delivery of amoxicillin. longdom.orgresearchgate.net |
Molecular Strategies to Combat Biofilm-Associated Resistance
Bacterial biofilms present a significant challenge to antibiotic therapy due to their inherent resistance mechanisms. These complex communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier, limiting antibiotic penetration. mdpi.comliabjournal.com Furthermore, the altered metabolic state and presence of persister cells within biofilms contribute to their tolerance. mdpi.commdpi.com Researchers are exploring several molecular strategies to disrupt and eradicate these resilient structures.
One promising approach involves the use of quorum sensing inhibitors (QSIs) . Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the formation and maturation of biofilms. nih.govnih.govnih.gov By interfering with these signaling pathways, QSIs can prevent biofilm formation and, in some cases, increase the susceptibility of existing biofilms to antibiotics. nih.govnih.govuantwerpen.be For instance, certain natural compounds like furanones and flavonoids have demonstrated the ability to inhibit quorum sensing in various pathogens. nih.gov
Another strategy focuses on the enzymatic degradation of the biofilm matrix . Enzymes such as DNases, proteases, and polysaccharide lyases can break down the key components of the EPS, such as extracellular DNA (eDNA), proteins, and polysaccharides. nih.gov This disruption of the biofilm's structural integrity can enhance the penetration and efficacy of antibiotics like amoxicillin-clavulanic acid. nih.gov For example, Dispersin B, a β-N-acetylglucosaminidase, has been shown to effectively disperse biofilms produced by a variety of bacteria. nih.gov
Nanoparticle-based drug delivery systems also hold great potential for overcoming biofilm-associated resistance. dovepress.comnih.gov Nanoparticles can be engineered to encapsulate this compound, protecting them from degradation and facilitating their delivery deep within the biofilm structure. dovepress.comlongdom.org Functionalizing these nanoparticles to target specific biofilm components can further enhance their therapeutic effect. nih.govimist.ma Studies have shown that antibiotic-loaded nanoparticles can significantly improve the eradication of biofilms compared to the free drug alone. dovepress.comnih.gov
Advanced Understanding of Resistance Evolution and Spread
To effectively combat resistance, a deeper understanding of how it emerges and disseminates is crucial. Modern research tools are providing unprecedented insights into the genetic and molecular underpinnings of resistance to amoxicillin-clavulanic acid.
Predictive Modeling of Resistance Emergence and Adaptation
The use of machine learning (ML) and other computational models is becoming increasingly valuable in predicting the emergence and spread of antibiotic resistance. nih.govdovepress.comsurrey.ac.uk By analyzing large datasets of genomic, clinical, and epidemiological data, these models can identify patterns and risk factors associated with the development of resistance. dovepress.comnih.gov For instance, ML models have been used to predict amoxicillin-clavulanate resistance in E. coli by incorporating features like the presence of β-lactamase genes, promoter mutations, and gene copy number variations. nih.gov These predictive models can help in guiding surveillance efforts, optimizing treatment strategies, and even in the design of new drugs. nih.govnih.gov
Genomic and Proteomic Approaches to Track Resistance Mechanisms
Whole-genome sequencing (WGS) and proteomics are powerful tools for identifying and characterizing the specific genetic mutations and protein expression changes that confer resistance to amoxicillin-clavulanic acid. nih.govfrontiersin.orgfrontiersin.org WGS can pinpoint mutations in genes encoding β-lactamases, the primary mechanism of resistance, as well as in other genes that may contribute to resistance. nih.govfrontiersin.org For example, a combined genomic and proteomic study on Campylobacter coli identified a specific deletion in the promoter region of the blaOXA-61 gene that led to increased expression of the β-lactamase and subsequent resistance to amoxicillin-clavulanic acid. nih.govfrontiersin.orgfrontiersin.org
Proteomic analysis, which studies the entire set of proteins produced by an organism, can reveal changes in protein expression levels in response to antibiotic exposure. nih.govresearchgate.net This approach can help identify not only the resistance-conferring enzymes themselves but also other proteins involved in the resistance phenotype, providing a more comprehensive understanding of the molecular mechanisms at play. nih.govresearchgate.net
Novel Approaches to Clavulanic Acid Production and Analog Synthesis
The production of clavulanic acid, the vital β-lactamase inhibitor in the combination, is a complex and costly process. Researchers are actively exploring new methods to improve its synthesis and to create novel analogs with enhanced properties.
Synthetic Biology and Biosynthetic Pathway Engineering
Synthetic biology and biosynthetic pathway engineering offer exciting possibilities for enhancing the production of clavulanic acid in its native producer, Streptomyces clavuligerus. researchgate.nettandfonline.comnih.gov This involves the rational design and modification of the organism's metabolic pathways to increase the yield of clavulanic acid. tandfonline.comnih.gov By overexpressing key enzymes in the clavulanic acid biosynthetic pathway or by deleting competing pathways, researchers have been able to significantly boost production levels. tandfonline.comresearchgate.net The biosynthetic pathway of clavulanic acid involves several key enzymes, including N2-(2-carboxyethyl)-arginine synthase (CEAS), β-lactam synthetase (BLS), and clavaminate synthase. nih.govwikipedia.org Genetic manipulation of the regulatory genes that control the expression of these biosynthetic genes, such as ccaR and claR, has also proven to be an effective strategy for overproduction. nih.gov
| Precursor | Key Enzymes | Product |
| Glyceraldehyde-3-phosphate, L-arginine | N2-(2-carboxyethyl)-arginine synthase (CEAS), β-lactam synthetase (BLS), Clavaminate synthase | Clavulanic Acid |
Chemoenzymatic Synthesis of Clavulanic Acid Derivatives
Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to create novel derivatives of clavulanic acid. nih.gov This approach allows for the precise modification of the clavulanic acid molecule to generate analogs with improved β-lactamase inhibitory activity, broader spectrum, or better pharmacokinetic properties. nih.govnih.govrsc.org By using enzymes to perform specific chemical transformations, researchers can create a diverse range of clavulanic acid derivatives that may be more effective against emerging resistant strains. google.com
Rational Design and Synthesis of Clavulanic Acid Analogs
The rise of bacterial resistance to β-lactam antibiotics, largely driven by the production of β-lactamase enzymes, has spurred intensive research into the development of effective β-lactamase inhibitors. Clavulanic acid, a naturally occurring β-lactamase inhibitor, has been a cornerstone of combination therapies for decades. However, the emergence of inhibitor-resistant β-lactamases and enzymes not susceptible to clavulanic acid has necessitated the rational design and synthesis of novel analogs with improved inhibitory profiles. This research focuses on modifying the core structure of clavulanic acid to enhance its potency, broaden its spectrum of activity, and overcome resistance mechanisms.
The fundamental approach to the rational design of clavulanic acid analogs involves a deep understanding of its mechanism of action and its structure-activity relationships (SAR). Clavulanic acid's inhibitory activity stems from its unique oxapenam structure, which is distinct from the penam (B1241934) or cepham (B1241629) skeletons of most β-lactam antibiotics. The key to its function is the irreversible acylation of the active site serine residue of the β-lactamase enzyme. This process involves the opening of the β-lactam ring and subsequent chemical rearrangements that form a stable, inactive enzyme-inhibitor complex.
Initial research into clavulanic acid analogs focused on modifications at various positions of the oxapenam nucleus. These studies revealed that even minor structural changes could significantly impact the inhibitor's efficacy and spectrum. For instance, derivatives with substitutions at the C6 position of the penicillanic acid backbone have been synthesized and evaluated as inhibitors of both class A and class C β-lactamases. One study reported the synthesis of 6-bromo-6-substituted penicillanic acid derivatives and their testing against TEM-1 (a class A β-lactamase) and P99 (a class C β-lactamase) enzymes. nih.gov
Further synthetic efforts have explored the impact of altering the side chain at the C2 position. For example, tazobactam, a clinically successful β-lactamase inhibitor, is a penicillanic acid sulfone where a 1,2,3-triazol-1-yl group replaces one of the exocyclic methyl hydrogens. mdpi.com This modification enhances its activity against certain β-lactamases compared to sulbactam, another penicillanic acid sulfone inhibitor. mdpi.com
Computational modeling and molecular dynamics simulations have become invaluable tools in the rational design process. These methods allow researchers to visualize the binding of clavulanic acid and its analogs to the active site of various β-lactamases, providing insights into the key interactions that govern inhibitory potency. This in-silico approach helps in predicting which structural modifications are likely to result in improved binding affinity and inhibitory activity, thereby guiding synthetic efforts.
A significant challenge in the development of new clavulanic acid analogs is to achieve potent inhibition against a broader spectrum of β-lactamases, particularly the class C (AmpC) and class D (OXA) enzymes, which are often poorly inhibited by clavulanic acid. Research has shown that specific structural modifications can enhance activity against these challenging enzymes. For instance, 6β-(hydroxymethyl)penicillanic acid sulfone (6β-HM-sulfone) demonstrated more potent inhibition of the class C β-lactamase PDC-3 compared to clavulanic acid, sulbactam, and tazobactam. nih.gov
The following interactive table summarizes the inhibitory activity of clavulanic acid and some of its analogs against different β-lactamases, highlighting the impact of structural modifications on their potency.
| Compound Name | Modification | Target β-Lactamase | IC50 (nM) |
| Clavulanic acid | (natural product) | TEM-1 (Class A) | 130 |
| Clavulanic acid | (natural product) | PDC-3 (Class C) | >100,000 |
| Tazobactam | 1,2,3-triazol-1-yl at C2 | TEM-1 (Class A) | 40 |
| Tazobactam | 1,2,3-triazol-1-yl at C2 | PDC-3 (Class C) | 5000 |
| Sulbactam | (penicillanic acid sulfone) | TEM-1 (Class A) | - |
| Sulbactam | (penicillanic acid sulfone) | PDC-3 (Class C) | - |
| 6β-HM-sulfone | Hydroxymethyl at C6β | TEM-1 (Class A) | 12 |
| 6β-HM-sulfone | Hydroxymethyl at C6β | PDC-3 (Class C) | 180 |
The synthesis of these analogs often involves multi-step chemical processes starting from readily available precursors. For example, the synthesis of 6-substituted penicillanic acid derivatives can be achieved from a common intermediate, allowing for the exploration of a variety of substituents at this position. nih.gov Similarly, modifications of the oxazolidine (B1195125) ring, a key structural feature of clavulanic acid, are being investigated to create novel scaffolds with enhanced stability and inhibitory properties.
Q & A
Q. How can the stability of amoxicillin and clavulanic acid in solution be quantitatively assessed under varying storage conditions?
Stability is evaluated using high-performance liquid chromatography (HPLC) with validated calibration curves (e.g., linear ranges: 0–667 ppm for amoxicillin, 0–133 ppm for clavulanic acid). Solutions are stored at clinically relevant temperatures (4°C, 25°C, 37°C), and degradation is monitored via residual concentration measurements at timed intervals (e.g., 2–152 hours). Stability thresholds are defined as ≥90% recovery of initial concentration. Statistical analysis includes linear regression slopes and one-tailed t-tests to confirm significant degradation (p < 0.01) .
Q. What methodological approaches are used to validate bioanalytical assays for simultaneous quantification of this compound in plasma?
Validation follows ICH guidelines, assessing specificity, linearity (e.g., 79.51–315.32 µg/mL for amoxicillin, 17.82–67.90 µg/mL for clavulanic acid), accuracy (recovery rates: 98–101%), and precision (RSD <7%). Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC/MS) is preferred for sensitivity (LOQ: 0.01 µg/mL) and rapid analysis (5-minute runtime). System suitability parameters include tailing factors (<2.0) and resolution (≥13 between peaks) .
Q. What in vitro methods are employed to evaluate the beta-lactamase inhibitory activity of clavulanic acid?
Beta-lactamase inhibition is tested by combining clavulanic acid with amoxicillin against resistant bacterial strains. Minimum inhibitory concentration (MIC) reductions (e.g., from >256 µg/mL to 8 µg/mL) confirm efficacy. Kinetic assays measure enzyme inactivation rates, while isothermal titration calorimetry quantifies binding affinity. Synergy is validated using checkerboard dilution or time-kill curve analyses .
Advanced Research Questions
Q. How do researchers analyze the differential degradation kinetics of this compound in combined formulations?
Degradation kinetics are modeled using analysis of covariance (ANCOVA) to compare regression slopes across temperatures. For example, at 37°C, clavulanic acid degrades faster (90% retention at 6.4 hours) than amoxicillin (9 hours). NMR spectroscopy identifies degradation byproducts (e.g., new peaks after 72 hours in combined solutions). ANOVA is used to confirm significant differences in degradation rates (p < 0.05) .
Q. What pharmacokinetic factors contribute to the variability in amoxicillin/clavulanic acid absorption ratios observed in clinical studies?
Variability arises from clavulanic acid’s lower bioavailability (31.4–98.8%) compared to amoxicillin (~95%). Covariates include gastric pH, renal clearance (amoxicillin Vd: 0.28 L/kg vs. clavulanic acid: 0.24 L/kg), and drug-drug interactions. Population pharmacokinetic models incorporate creatinine clearance and age-related maturation functions to explain inter-subject AUC ratio disparities (e.g., 2.7–3.4) .
Q. How can population pharmacokinetic modeling inform dosing adjustments in critically ill pediatric patients with augmented renal clearance?
Three-compartment (amoxicillin) and two-compartment (clavulanic acid) models with allometric scaling predict clearance rates (e.g., 17.97 L/h/70 kg for amoxicillin). Monte Carlo simulations recommend 25 mg/kg every 4 hours to maintain therapeutic targets (50% fT>MIC). Prolonged infusions (1-hour) are preferable for patients with renal clearance >190 mL/min to avoid subtherapeutic exposure .
Q. What experimental approaches are used to investigate T-cell-mediated immune responses in amoxicillin-clavulanate–induced liver injury?
Drug-specific T-cell clones are generated from patient lymphocytes and tested for proliferation (³H-thymidine uptake) and cytokine release (IFN-γ ELISpot). HLA genotyping identifies risk alleles (e.g., HLA-DRB115:01). Haptenation studies involve pulsing antigen-presenting cells with amoxicillin/clavulanic acid and assessing MHC-restricted activation via flow cytometry .
Methodological Considerations
Q. What statistical methods are appropriate for comparing dissolution profiles in bioequivalence studies of amoxicillin/clavulanic acid formulations?
Dissolution similarity is assessed using model-independent (f2 similarity factor) or model-dependent (Weibull function) approaches. ANOVA compares mean dissolution rates (e.g., 91–110% for amoxicillin, 95–101% for clavulanic acid at 30 minutes). USP specifications (≥85% amoxicillin, ≥80% clavulanic acid dissolved) ensure compliance .
Q. How do researchers design crossover studies to evaluate pharmacokinetic variability in healthy volunteers?
Two-sequence, two-period crossover trials with washout phases (≥5 half-lives) minimize carryover effects. Serial blood sampling (e.g., 0–24 hours) quantifies Cmax, Tmax, and AUC. Bioanalytical validation ensures precision (RSD <15%) and accuracy (85–115%) across the calibration range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
